molecular formula C19H20N4O2 B2699684 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034327-70-1

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2699684
CAS No.: 2034327-70-1
M. Wt: 336.395
InChI Key: GLKQAHKZWDVORB-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features an indole core, a pyrimidine ring, and a pyrrolidine moiety

Preparation Methods

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: Starting with an appropriate indole precursor, methylation can be achieved using methyl iodide in the presence of a base.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Pyrimidine Attachment: The pyrimidine ring can be attached through nucleophilic substitution reactions, often using pyrimidine halides and a strong base.

    Final Coupling: The final step involves coupling the indole and pyrimidine-pyrrolidine intermediates under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as indole derivatives and pyrimidine-pyrrolidine fragments.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: It is used in biological assays to understand its effects on cellular pathways and gene expression.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study biochemical processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrimidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity, influencing pathways such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:

    2-(1-methyl-1H-indol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidine ring, resulting in different biological activity.

    2-(1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone: Lacks the methyl group on the indole, affecting its binding properties.

    1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-phenylethanone: Replaces the indole with a phenyl group, leading to different chemical reactivity and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-14(16-4-2-3-5-17(16)22)10-19(24)23-9-7-15(12-23)25-18-6-8-20-13-21-18/h2-6,8,11,13,15H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKQAHKZWDVORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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